![molecular formula C11H14O2 B15165763 (2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol CAS No. 195323-89-8](/img/structure/B15165763.png)
(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methanol group and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol typically involves the reaction of a phenylmethanol derivative with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The prop-2-en-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as antimicrobial or anti-inflammatory effects, although specific studies are required to confirm these activities.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a useful building block for creating materials with desired properties.
Mechanism of Action
The mechanism by which (2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl ring structure but different substituents.
Pinacol boronic esters: Compounds with similar synthetic utility in organic chemistry.
Uniqueness
(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. This versatility makes it particularly valuable in synthetic applications compared to other similar compounds.
Conclusion
This compound is a compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a compound of interest for further research and development.
Properties
CAS No. |
195323-89-8 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[2-(prop-2-enoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h2-6,12H,1,7-9H2 |
InChI Key |
ZWXRYHDYKHAQPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
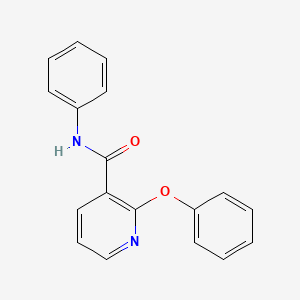
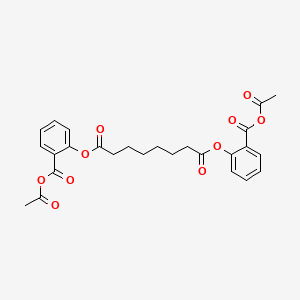
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)
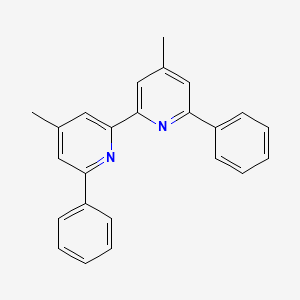

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)
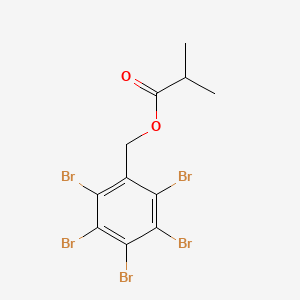
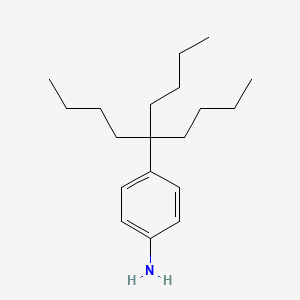
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)
